

A Head-to-Head Comparison of Avibactam and Tazobactam: In Vitro Efficacy

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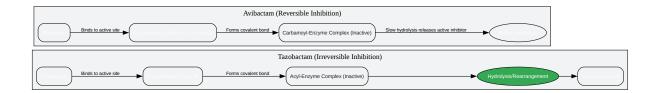
In the landscape of antimicrobial resistance, the role of β -lactamase inhibitors is pivotal in preserving the efficacy of β -lactam antibiotics. This guide provides a detailed in vitro comparison of two key inhibitors: avibactam, a newer non- β -lactam inhibitor, and tazobactam, a well-established β -lactam sulfone. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms of action, inhibitory profiles, and antibacterial activity in combination with their respective β -lactam partners.

Mechanism of Action: A Tale of Two Inhibitors

Avibactam and tazobactam both target the active site of serine β -lactamases, but their chemical structures and inhibitory mechanisms differ significantly. Tazobactam, a penicillanic acid sulfone, is a traditional β -lactamase inhibitor that forms an irreversible covalent bond with the β -lactamase enzyme.[1] This "suicide inhibition" ultimately leads to the inactivation of the enzyme.

In contrast, avibactam is a diazabicyclooctane (DBO) non- β -lactam inhibitor. It forms a covalent carbamoyl-enzyme complex with the serine residue in the active site of the β -lactamase.[1] A key distinction is the reversibility of this bond. Avibactam can dissociate from the enzyme, releasing the active inhibitor.[1] This novel mechanism contributes to its broad-spectrum activity.





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Figure 1. Comparative Mechanism of Action

Inhibitory Profile: IC50 and Ki Values

The potency of β -lactamase inhibitors is quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Lower values indicate greater potency. While a direct head-to-head study with a comprehensive panel of enzymes is not readily available in the literature, the existing data demonstrates the superior potency of avibactam against a broader range of β -lactamases.



β-Lactamase	Inhibitor	IC50 (nM)	Ki (nM)	Reference
Class A				
CTX-M-15	Avibactam	3.4 - 29	Not Reported	[2]
KPC-2	Avibactam	3.4 - 29	Not Reported	[2]
TEM-1	Tazobactam	Not Reported	Not Reported	
SHV-1	Tazobactam	Not Reported	Not Reported	_
Class C				
AmpC	Avibactam	Potent Inhibition	Not Reported	[1]
AmpC	Tazobactam	No significant inhibition	Not Reported	[3]
Class D				
OXA-48	- Avibactam	Potent Inhibition	Not Reported	[1]
OXA-type	Tazobactam	No significant inhibition	Not Reported	[3]

Note: Direct comparative Ki values are not consistently reported in the same studies. The IC50 values for avibactam are presented as a range from a study comparing it with another DBO inhibitor, relebactam.[2] Tazobactam is known to be a potent inhibitor of most Class A enzymes. [4]

In Vitro Antibacterial Activity: MIC Data

The in vitro efficacy of β -lactam/ β -lactamase inhibitor combinations is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (inhibiting 50% and 90% of isolates, respectively) for ceftazidime-avibactam and piperacillintazobactam against key Gram-negative pathogens.

Escherichia coli



Study (Year)	Drug Combinatio n	MIC50 (mg/L)	MIC90 (mg/L)	Susceptibili ty (%)	Isolate Phenotype
Castanheira et al. (2019)	Ceftazidime- avibactam	Not Reported	Not Reported	100	ESBL- producing
Castanheira et al. (2019)	Piperacillin- tazobactam	Not Reported	Not Reported	84.5	ESBL- producing
Sader et al. (2020)	Ceftazidime- avibactam	0.12	0.5	99.8	General isolates
Sader et al. (2020)	Piperacillin- tazobactam	4	128	78.2	General isolates

Klebsiella pneumoniae

Study (Year)	Drug Combinatio n	MIC50 (mg/L)	MIC90 (mg/L)	Susceptibili ty (%)	Isolate Phenotype
Castanheira et al. (2019)	Ceftazidime- avibactam	Not Reported	Not Reported	100	ESBL- producing
Castanheira et al. (2019)	Piperacillin- tazobactam	Not Reported	Not Reported	84.5	ESBL- producing
Goldstein et al. (2018)	Ceftazidime- avibactam	Not Reported	4/4	99.6	Carbapenem- resistant
Sader et al. (2020)	Ceftazidime- avibactam	0.12	0.5	99.8	General isolates
Sader et al. (2020)	Piperacillin- tazobactam	4	128	78.2	General isolates

Pseudomonas aeruginosa



Study (Year)	Drug Combinatio n	MIC50 (mg/L)	MIC90 (mg/L)	Susceptibili ty (%)	Isolate Phenotype
Lin et al. (2017)	Ceftazidime- avibactam	2	16	82.7	β-lactamase- producing
Hirsch et al. (2020)	Ceftazidime- avibactam	4	>32	>80	β-lactam- resistant
Sader et al. (2020)	Ceftazidime- avibactam	2	8	96.3	General isolates
Sader et al. (2020)	Piperacillin- tazobactam	4	128	78.2	General isolates

Experimental Protocols Determination of IC50 and Ki Values

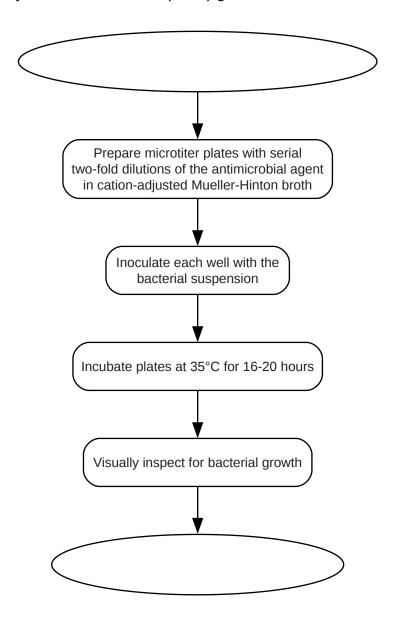
The IC50 and Ki values are determined through enzymatic assays. A standard protocol involves:

- Enzyme and Inhibitor Incubation: The β -lactamase enzyme is incubated with varying concentrations of the inhibitor (avibactam or tazobactam) for a defined period.
- Substrate Addition: A chromogenic substrate, such as nitrocefin, is added to the mixture.
- Measurement of Hydrolysis: The rate of substrate hydrolysis is measured spectrophotometrically by monitoring the change in absorbance over time.
- Data Analysis: The initial reaction rates are plotted against the inhibitor concentrations to
 determine the IC50 value, which is the concentration of inhibitor that reduces the enzyme
 activity by 50%. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff
 equation, which takes into account the substrate concentration and the Michaelis-Menten
 constant (Km) of the enzyme for the substrate.

Minimum Inhibitory Concentration (MIC) Determination



MIC values are typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.



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Figure 2. Broth Microdilution Workflow for MIC Determination

Conclusion

The in vitro data clearly demonstrates that avibactam possesses a broader spectrum of activity and, in many cases, greater potency against a wider range of β-lactamases compared to tazobactam. Avibactam's unique reversible mechanism of action and its ability to inhibit Class C and some Class D enzymes, in addition to Class A enzymes, provide a significant advantage,



particularly against multidrug-resistant Gram-negative bacteria.[1][3] While tazobactam remains an effective inhibitor of many Class A β-lactamases, the expanded activity of avibactam represents a major advancement in combating antimicrobial resistance. The choice between these inhibitors for clinical use will depend on the specific pathogens and resistance mechanisms encountered.

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